2-Bromo-4-ethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYRTLFFJPCFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864748 | |
| Record name | 2-Bromo-4-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physicochemical Properties of 2 Bromo 4 Ethoxypyridine
The availability of efficient and scalable synthetic methods is crucial for the widespread application of any chemical compound. A general method for the synthesis of 2-alkoxy-4-substituted pyridine (B92270) derivatives has been reported, which can be adapted for the preparation of 2-Bromo-4-ethoxypyridine. This multi-step process typically starts from a readily available pyridine precursor and involves a sequence of reactions including oxidation, etherification, and halogenation. google.com
A plausible synthetic route, based on general methods for analogous compounds, could involve the diazotization of 2-amino-4-ethoxypyridine in the presence of a bromide source, a transformation analogous to the Sandmeyer reaction. The starting 2-amino-4-ethoxypyridine can be prepared from 4-ethoxypyridine (B3339012) through a Chichibabin amination or other amination methods.
The physicochemical properties of this compound have been reported by various chemical suppliers. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrNO |
| Molecular Weight | 202.05 g/mol |
| CAS Number | 17117-13-4 |
| Boiling Point | 247.3°C at 760 mmHg echemi.com |
| Density | 1.449 g/cm³ echemi.com |
| Refractive Index | 1.534 echemi.com |
Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethoxypyridine
Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines. In this mechanism, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com In 2-bromo-4-ethoxypyridine, the electron-withdrawing character of the pyridine (B92270) nitrogen facilitates this type of reaction.
The bromine atom at the C2 position of this compound is a good leaving group, making it susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyridine core. Documented reactions include substitutions with amines, thiols, and alkoxides to form the corresponding pyridinyl derivatives. Microwave heating has been shown to be an effective method for accelerating these nucleophilic substitution reactions on halopyridines, often providing high yields in reduced reaction times. tandfonline.com
The reactivity in SNAr reactions is also dependent on the nature of the leaving group. Generally, for halopyridines, the ease of displacement follows the trend F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step typically being the nucleophilic attack on the ring, which is facilitated by the more electronegative halogens. masterorganicchemistry.com Despite bromine not being the most reactive halogen in this series, it offers a good balance of reactivity and stability for synthetic applications.
| Nucleophile | Reagent(s) | Product Type | Reference(s) |
| Amines | R-NH₂ | 2-Amino-4-ethoxypyridine derivatives | |
| Thiols | R-SH | 2-Thioether-4-ethoxypyridine derivatives | |
| Alkoxides | R-O⁻ | 2-Alkoxy-4-ethoxypyridine derivatives | |
| Ethanethiol | HSCH₂CH₂NH₂·HCl, NaOEt, EtOH, Microwave | 2-(Aminoethylsulfanyl)-pyridine derivative | tandfonline.com |
In addition to direct substitution at the C2 position, bromoethoxypyridine systems can undergo tele-substitution, a phenomenon where the incoming nucleophile attacks a ring position other than the one bearing the leaving group. For instance, the reaction of 2-bromo-6-ethoxypyridine (B184077) with potassium amide in liquid ammonia (B1221849) yields not only the expected 2-amino product but also the tele-substitution product, 4-amino-6-ethoxypyridine. chem-soc.si Similarly, amination of 3-bromo-4-ethoxypyridine (B1611126) results in a rearrangement to yield 2-amino-4-ethoxypyridine. researchgate.netjournals.co.za These rearrangements suggest that the reaction does not proceed via a simple SNAr mechanism but rather through a more complex pathway, likely involving an elimination-addition mechanism with a hetaryne intermediate. journals.co.za
The rearrangements observed in reactions of bromoethoxypyridines strongly point to the formation of pyridyne intermediates. researchgate.netjournals.co.za A pyridyne is a highly reactive aryne derivative of pyridine, formed by the formal elimination of two substituents from adjacent carbon atoms.
For example, the amination of 3-bromo-4-ethoxypyridine is thought to proceed via a 2-ethoxy-3,4-pyridyne intermediate. journals.co.za A well-studied model for this process is the reaction of 3-chloro-2-ethoxypyridine. rsc.orgnih.gov In this system, treatment with a strong base like n-butyllithium (n-BuLi) causes regioselective lithiation at the C4 position. Subsequent heating in the presence of an organomagnesium reagent induces elimination of the lithium chloride, generating a 3,4-pyridyne intermediate (specifically, 2-ethoxy-3,4-pyridyne). rsc.orgnih.gov
This highly reactive intermediate is immediately trapped by the organomagnesium nucleophile. The regioselectivity of this trapping is directed by the ethoxy group at C2, which coordinates to the magnesium, guiding the nucleophile to attack the C4 position. rsc.orgnih.gov Quenching this new magnesiated species with an electrophile then installs a second functional group at the C3 position, resulting in a highly substituted pyridine. nih.govresearchgate.net This mechanism provides a powerful route to polyfunctionalized pyridines that are otherwise difficult to access.
| Precursor | Reagents | Intermediate | Trapping Agent | Final Product Structure | Reference(s) |
| 3-Chloro-2-ethoxypyridine | 1. n-BuLi2. ArMgBr·LiCl, 75°C | 2-Ethoxy-3,4-pyridyne | Arylmagnesium bromide | 2-Ethoxy-4-arylpyridine | rsc.orgnih.gov |
| 3-Chloro-2-ethoxypyridine | 1. n-BuLi2. ArMgBr·LiCl, 75°C3. I₂ | 2-Ethoxy-3,4-pyridyne | Arylmagnesium bromide, then Iodine | 2-Ethoxy-3-iodo-4-arylpyridine | researchgate.net |
| 3-Chloro-2-ethoxypyridine | 1. n-BuLi2. ArMgBr·LiCl, 75°C3. Allyl Bromide | 2-Ethoxy-3,4-pyridyne | Arylmagnesium bromide, then Allyl Bromide | 2-Ethoxy-3-allyl-4-arylpyridine | researchgate.net |
Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen acts as an electron sink, deactivating the ring towards attack by electrophiles, much like a nitro group on a benzene (B151609) ring. lkouniv.ac.in Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, which further increases its deactivating effect.
In this compound, the situation is complex due to the competing effects of the substituents. The ethoxy group at C4 is an electron-donating group, which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions (C3, C5). Conversely, the bromine atom at C2 and the ring nitrogen itself are deactivating. lkouniv.ac.in The net result is a significantly deactivated ring system where electrophilic substitution is expected to be sluggish and require harsh reaction conditions. If substitution were to occur, it would most likely be at the C3 or C5 positions, guided by the activating ethoxy group.
Transformations Involving the Ethoxy Moiety
The ethoxy group is generally stable, but it can participate in specific reactions, primarily cleavage and derivatization.
The most common reaction of the ethoxy group is its cleavage under strong acidic conditions. masterorganicchemistry.com Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond via an SN2 mechanism. This involves protonation of the ether oxygen, making it a good leaving group (ethanol), followed by nucleophilic attack of the halide ion on the ethyl group to produce ethyl halide. masterorganicchemistry.com
Alternatively, the C-O bond at the pyridine ring can be cleaved. A specific example of this type of transformation involves heating a 2-ethoxypyridine (B84967) derivative with neat benzyl (B1604629) bromide at 120°C. nih.govresearchgate.net This reaction results in the cleavage of the ethoxy group and subsequent N-alkylation of the pyridine ring to form an N-benzylated pyridone, demonstrating a combined cleavage and derivatization pathway. nih.govresearchgate.net
Oxidative and Reductive Manipulations of the Alkoxy Group
The ethoxy group at the C4 position of the pyridine ring is generally stable. However, under specific conditions, it can be manipulated through cleavage reactions. As an aryl ether, the C-O bond of this compound can be cleaved using strong acids, a general reaction for ethers. openstax.org
Acid-Catalyzed Cleavage: The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard method for their functionalization. openstax.org For aryl ethers such as this compound, this reaction typically proceeds via a nucleophilic substitution mechanism. The process begins with the protonation of the ether oxygen, which transforms the ethoxy group into a better leaving group (ethanol). youtube.com Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks the ethyl group in an SN2 reaction, leading to the formation of 4-hydroxy-2-bromopyridine (a pyridone tautomer) and an ethyl halide. Cleavage of the bond between the aromatic ring and the oxygen is disfavored due to the high energy of the aryl cation intermediate.
Table 1: General Conditions for Acid-Catalyzed Ether Cleavage
| Reagent | Mechanism Type (for alkyl part) | Products | Reference |
|---|---|---|---|
| HBr or HI (excess) | SN2 | 4-Hydroxy-2-bromopyridine + Ethyl Halide | openstax.org, youtube.com |
This table is based on general principles of ether cleavage; specific studies on this compound were not found.
Oxidative Cleavage: While specific studies on the direct oxidation of the ethoxy group of this compound are not prominent in the literature, related research on other ethers provides insight. For instance, enzymatic systems, such as fungal peroxygenases, have been shown to oxidatively cleave ethers. nih.gov This process is thought to involve a mechanism of hydrogen abstraction followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to an aldehyde and an alcohol. nih.gov Applying this to this compound would theoretically yield 2-bromo-4-hydroxypyridine (B1272042) and acetaldehyde.
Reductive Manipulations: The reduction of the pyridine ring itself is a more common transformation than the reduction of the ethoxy group. Catalytic hydrogenation can reduce the pyridine ring to a piperidine. google.comresearchgate.net For example, the reduction of pyridine derivatives to piperidines can be achieved using a rhodium catalyst in a transfer hydrogenation process or with mixed metal catalysts like palladium-carbon and rhodium-carbon under hydrogen pressure. google.comresearchgate.net The ethoxy group itself is generally resistant to reduction under these conditions.
Transition Metal-Catalyzed Transformations Beyond Cross-Coupling
Beyond its use in traditional cross-coupling, this compound is a substrate for more complex transition-metal-catalyzed reactions that involve the activation of other bonds within the molecule.
C-H Activation and Functionalization Studies
The direct functionalization of C-H bonds is a powerful tool in organic synthesis for its atom economy. sigmaaldrich.com In pyridine derivatives, this is challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org However, directed C-H activation provides a pathway for selective functionalization.
Research has shown that 2-bromopyridines can undergo Ru(II)-catalyzed C-H activation as part of a domino reaction sequence. mdpi.com In these processes, the pyridine nitrogen often acts as a directing group, guiding the metal catalyst to a specific C-H bond for activation and subsequent functionalization. While this compound is not explicitly detailed, studies on analogous compounds like 2-bromo-3-methoxypyridine (B21398) and 2-bromo-5-methoxypyridine (B47582) indicate that electron-donating alkoxy groups are tolerated in such transformations, although they can influence reactivity. mdpi.com For instance, 2-bromopyridines with electron-donating groups at the C-3 or C-5 position were found to be unreactive under certain Ru(II)-catalyzed conditions for pyridone formation, suggesting that the position of the alkoxy group is critical to its electronic influence on the C-H activation step. mdpi.com
Domino and Cascade Reaction Sequences (e.g., Ru(II)-mediated pyridone formation)
Domino and cascade reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy for building molecular complexity. 2-Bromopyridines have been utilized as versatile starting materials for the synthesis of complex heteroarylated 2-pyridones through a Ru(II)-mediated domino reaction. mdpi.com
This transformation involves a sequence of oxygen incorporation, a Buchwald-Hartwig-type N-arylation, and a C-H bond activation/functionalization. mdpi.com The proposed mechanism begins with the hydrolysis of a 2-bromopyridine (B144113) to its corresponding 2-pyridone, which is then N-arylated by another molecule of 2-bromopyridine. This is followed by a directing-group-assisted C-H activation and arylation at the C-6 position of the newly formed N-pyridyl-2-pyridone. mdpi.com
Table 2: Ru(II)-Catalyzed Domino Reaction for Pyridone Synthesis
| Substrate | Catalyst System | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromopyridines | [RuCl2(p-cymene)]2 / KOPiv / Na2CO3 | Oxygen Incorporation, Buchwald-Hartwig N-arylation, C-H Activation | Poly-heteroarylated 2-pyridones | mdpi.com |
The substrate scope of this reaction was explored with various substituted 2-bromopyridines. It was noted that derivatives with electron-donating groups, such as a methyl group at the C-4 position, successfully yielded the corresponding pyridone products. mdpi.com In contrast, 2-bromopyridines with a methoxy (B1213986) group (an analogue for the ethoxy group) at the C-3 or C-5 position did not react under the reported conditions, highlighting the subtle electronic and steric effects that govern the success of these cascade reactions. mdpi.com This suggests that the reactivity of this compound in such a sequence would be viable but is sensitive to the specific reaction conditions.
Stereochemical Aspects of this compound Reactions
The study of stereochemistry is crucial for understanding the three-dimensional nature of chemical reactions. While specific research focusing on the stereochemical outcomes of reactions involving this compound is not widely documented, the broader field of pyridine chemistry offers insights into potential stereoselective transformations.
The dearomatization of pyridines is a powerful strategy for creating chiral, partially saturated heterocyclic rings like dihydropyridines and piperidines. mdpi.com Catalytic asymmetric methods have been developed to control the stereochemistry of these transformations. For example, the enantioselective dearomative arylation of pyridines can be achieved with rhodium(I) catalysts, and copper hydride complexes have been used for the stereoselective 1,4-dearomatization of pyridines. acs.org
In one approach, N-alkyl pyridinium (B92312) salts, which could be formed from this compound, react with nucleophiles in the presence of a chiral catalyst. A stereochemical model for the asymmetric alkynylation of pyridiniums suggests that a chiral auxiliary on the nitrogen can block one face of the pyridine ring, directing the nucleophile to attack from the opposite face, thus achieving high stereocontrol. acs.org
Although these examples establish the possibility of performing stereoselective reactions on the pyridine core, the direct application and stereochemical consequences for this compound remain an area for future investigation. The presence of the bromo and ethoxy substituents would undoubtedly influence the electronic and steric environment, playing a key role in the regio- and stereoselectivity of any such transformation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, a suite of 1D and 2D NMR experiments provides a complete picture of its structure, including the substitution pattern on the pyridine ring and the conformation of the ethoxy group. While specific experimental data for this compound is not widely published, the spectroscopic features can be reliably predicted based on data from its close analog, 2-Bromo-4-methoxypyridine (B110594), and the known effects of an ethoxy substituent. chemicalbook.com
Advanced 1D NMR Techniques (¹H, ¹³C, DEPT)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethoxy group. The pyridine ring protons will appear in the aromatic region, typically between δ 6.5 and 8.5 ppm. The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C-3 and C-5 will exhibit characteristic coupling patterns. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region. The carbon atom bonded to the bromine (C-2) is expected to be significantly shielded compared to the other ring carbons. The carbons of the ethoxy group will appear in the upfield region.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This would definitively identify the methylene carbon of the ethoxy group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| H-3 | ~6.9-7.1 (d) | ~114 | CH (+) |
| H-5 | ~6.7-6.9 (dd) | ~111 | CH (+) |
| H-6 | ~8.1-8.3 (d) | ~151 | CH (+) |
| -OCH₂- | ~4.0-4.2 (q) | ~64 | CH₂ (-) |
| -CH₃ | ~1.3-1.5 (t) | ~14 | CH₃ (+) |
| C-2 | - | ~143 | C (no signal) |
| C-4 | - | ~167 | C (no signal) |
Note: The chemical shifts are approximate and based on data for analogous compounds and general substituent effects.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H-5 and H-6) and between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the signals for H-3 and C-3, H-5 and C-5, H-6 and C-6, and the protons and carbons of the ethoxy group, confirming their direct attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In the case of this compound, a NOESY experiment could show a correlation between the protons of the ethoxy group and the H-3 and H-5 protons on the pyridine ring, providing information about the preferred conformation of the ethoxy group relative to the ring.
Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br, C-O, C=C, and C=N bonds, as well as the aromatic C-H stretching and bending vibrations. The C-O stretching of the ethoxy group is a particularly strong and diagnostic band.
Interactive Data Table: Predicted FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=C and C=N Ring Stretch | 1400-1600 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1200-1250 | Strong |
| C-O-C Symmetric Stretch | 1000-1050 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
Note: These are expected ranges and the exact peak positions can vary. chemicalbook.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations, especially the ring breathing modes, are often strong in the Raman spectrum. The C-Br stretch is also typically Raman active.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS can confirm the molecular formula by providing a highly accurate mass measurement. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [C₇H₈⁷⁹BrNO]⁺ | 200.9840 |
| [C₇H₈⁸¹BrNO]⁺ | 202.9820 |
Note: The calculated m/z values are based on the exact masses of the most abundant isotopes. chemicalbook.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile and polar molecules, including derivatives of this compound. nih.gov This method allows for the generation of gas-phase ions from a solution, typically with minimal fragmentation, which is crucial for determining the molecular weight of the parent compound. nih.gov
In the analysis of this compound derivatives, ESI-MS is instrumental in confirming the molecular formula by providing the mass-to-charge ratio (m/z) of the molecular ion. For instance, in studies involving reactions of 2-bromopyridines, high-resolution mass spectrometry (HRMS) with ESI is used to confirm the elemental composition of the resulting products with high accuracy. mdpi.com The presence of the bromine atom is readily identified by the characteristic isotopic pattern, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the 79Br and 81Br isotopes. miamioh.edu
Table 1: Illustrative ESI-MS Data for a Hypothetical this compound Derivative
| Ion | Calculated m/z | Observed m/z | Isotopic Pattern |
| [M+H]⁺ | 202.9862 | 202.9865 | M+2 peak at ~204.98 |
| [M+Na]⁺ | 224.9681 | 224.9683 | M+2 peak at ~226.96 |
This table is for illustrative purposes and the values may not represent actual experimental data.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. avantorsciences.com
In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization method often leads to extensive fragmentation of the molecule. libretexts.org
The resulting fragmentation pattern is a unique "fingerprint" for a specific compound and can be used for its identification by comparing it to spectral libraries. For halogenated compounds like this compound, the fragmentation pattern will show characteristic losses of the bromine atom and the ethoxy group. miamioh.edulibretexts.org The presence of bromine is also confirmed by the isotopic signature in the fragments containing the bromine atom. researchgate.net For example, a common fragmentation pathway for bromoalkanes is the loss of the bromine radical. docbrown.info
Table 2: Expected GC-MS Fragmentation for this compound
| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Interpretation |
| [C₇H₈BrNO]⁺ (Molecular Ion) | 201 | 203 | Parent molecule |
| [C₇H₈NO]⁺ | 122 | - | Loss of Br |
| [C₅H₃BrNO]⁺ | 172 | 174 | Loss of C₂H₅ |
| [C₅H₄N]⁺ | 78 | - | Pyridine ring fragment |
This table represents a simplified prediction of the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis of mass spectrometry. nih.gov It is particularly valuable for the analysis of less volatile or thermally sensitive derivatives of this compound that are not suitable for GC-MS. nih.govevitachem.com
In LC-MS, the sample is first separated by the liquid chromatograph, and the eluent is then introduced into the mass spectrometer, often using a soft ionization technique like ESI. nih.gov This allows for the determination of the molecular weights of the separated components with high sensitivity and specificity. LC-MS is frequently used to monitor the progress of chemical reactions and to identify and quantify impurities in the final product. google.comunits.it
For example, in the synthesis of complex molecules derived from bromo-methoxypyridines, LC-MS is employed to track the conversion of starting materials and the formation of products. nih.gov
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. up.ac.za This absorption corresponds to electronic transitions within the molecule, such as π→π* and n→π* transitions. vulcanchem.com For aromatic compounds like this compound and its derivatives, UV-Vis spectroscopy can provide information about the conjugated system.
The position (λmax) and intensity of the absorption bands are sensitive to the substituents on the pyridine ring. The ethoxy group, being an electron-donating group, and the bromine atom can influence the energy of the electronic transitions and thus shift the absorption maxima. researchgate.net While UV-Vis is often used for quantitative analysis and to confirm the presence of a chromophore, it is less specific for structural elucidation compared to NMR or mass spectrometry. up.ac.zaresearchgate.net
Some derivatives of this compound may also exhibit fluorescence, where the molecule emits light after being excited by absorption of UV or visible light. Fluorescence spectroscopy can be a highly sensitive technique for detecting and quantifying these compounds.
Table 3: Representative UV-Vis Absorption Data for Pyridine Derivatives
| Compound | Solvent | λmax (nm) | Type of Transition |
| Pyridine | Ethanol | 251, 257, 263 | π→π |
| 2-Ethoxypyridine | Methanol | 228, 272 | π→π |
| 4-Bromopyridine | Water | 237 | π→π* |
This data is for general pyridine derivatives and serves as a reference.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
For derivatives of this compound, a single-crystal X-ray diffraction study can confirm the substitution pattern on the pyridine ring and reveal details about intermolecular interactions, such as hydrogen bonding or stacking of the aromatic rings. researchgate.netarkat-usa.orgresearchgate.net This information is invaluable for understanding the physical properties of the compound and how it packs in a crystal lattice. The structure of related bromo-alkoxypyridine derivatives has been successfully determined using this technique. arkat-usa.orgresearchgate.net
Chromatographic Purity and Separation Techniques (HPLC, UPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for separating mixtures of these compounds.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of synthesized compounds. rsc.orggoogle.com These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By using a suitable detector, such as a UV detector, the percentage purity of the target compound can be accurately determined. nih.gov UPLC offers higher resolution and faster analysis times compared to traditional HPLC. units.itdoi.org
Gas Chromatography (GC) is another important technique for purity assessment, particularly for volatile compounds. avantorsciences.com Similar to its use in GC-MS, GC separates compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for quantification. The purity of related compounds like 5-Bromo-2-ethoxypyridine is often determined by GC. avantorsciences.com
These chromatographic methods are also crucial for the purification of this compound derivatives, often employing preparative-scale columns to isolate the desired product from reaction byproducts and unreacted starting materials. mdpi.com
Table 4: Common Chromatographic Conditions for Analysis of Pyridine Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 reverse-phase | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
| UPLC | C18 reverse-phase | Acetonitrile/Water gradient | UV, MS |
| GC | Capillary column (e.g., DB-5) | Helium or Hydrogen | FID, MS |
These are general conditions and may need to be optimized for specific compounds.
Conclusion
Strategic Approaches to the Pyyridine Core Functionalization
The introduction of specific substituents at defined positions on the pyridine (B92270) ring requires careful strategic planning due to the electronic nature of the heterocycle. The electron-deficient character of the pyridine ring, particularly at the 2-, 4-, and 6-positions, dictates its reactivity towards both electrophilic and nucleophilic reagents.
Halogenation and Alkoxylation Sequences in Pyridine Ring Construction
One effective approach to constructing 2-bromo-4-ethoxypyridine involves a multi-step sequence starting from more common pyridine precursors. These methods build the desired substitution pattern through a series of reliable, high-yielding reactions. A representative pathway can commence with 2-chloropyridine, sequentially introducing the necessary functional groups.
A patented method for analogous 2-alkoxy-4-substituted pyridines outlines a five-step process that can be adapted for the ethoxy derivative. The general sequence is as follows:
Nitrogen Oxidation: The pyridine nitrogen is first oxidized to form the N-oxide. This modification alters the electronic properties of the ring, activating the 4-position for subsequent electrophilic substitution.
Etherification: An ethoxy group is introduced, often by reacting an appropriate precursor with sodium ethoxide.
Nitration: The 4-position of the N-oxide is nitrated.
Bromination: The nitro group is subsequently replaced with a bromine atom. For instance, reacting a 4-nitro-2-ethoxypyridine-N-oxide with acetyl bromide can yield the 4-bromo-2-ethoxypyridine (B1332953) product.
Deoxygenation: The N-oxide is reduced to afford the final pyridine derivative.
Direct halogenation of pyridine itself often requires harsh conditions and can lead to mixtures of regioisomers. Therefore, strategies that build functionality in a controlled, stepwise manner are generally preferred for achieving high regioselectivity.
Transformations from Substituted Aminopyridine Precursors
Aminopyridines are versatile and readily available starting materials that provide a reliable entry point for the synthesis of various functionalized pyridines. The amino group can be readily converted into a diazonium salt, which serves as an excellent leaving group for introducing a range of substituents, including halogens.
The Sandmeyer reaction is a classical and highly effective method for converting an aromatic amino group into a halide via a diazonium salt intermediate. This transformation is particularly well-suited for the synthesis of 2-bromopyridines from 2-aminopyridines. The general mechanism involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by a copper(I) bromide-catalyzed substitution where the diazonium group is replaced by bromide with the loss of nitrogen gas.
For the synthesis of a closely related analogue, 4-bromo-2-methoxypyridine, a high-yield procedure has been reported starting from 2-methoxy-4-aminopyridine. This demonstrates the applicability of the Sandmeyer reaction to alkoxy-substituted aminopyridines.
Table 1: Representative Sandmeyer Reaction for an Alkoxy-Bromopyridine Synthesis
| Starting Material | Reagents | Key Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Methoxy-4-aminopyridine | 1. 48% HBr, NaNO₂2. Workup | Diazotization at -10°C, then stir at room temperature for 16 hours. | 4-Bromo-2-methoxypyridine | 95% |
Data sourced from a study on the synthesis of 4-Bromo-2-methoxypyridine.
This approach offers high yields and is predicated on the availability of the corresponding aminopyridine precursor. The stability of the intermediate diazonium salt is a critical factor, and reactions are typically performed at low temperatures to prevent undesired side reactions.
Nucleophilic aromatic substitution (SNAr) provides another route to introduce a bromide at the 2-position. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the 2- and 4-positions where a negative charge in the intermediate can be stabilized by the ring nitrogen.
In this strategy, a precursor such as 2-chloro-4-ethoxypyridine (B183384) could be treated with a bromide source. However, since chloride is also a halide, driving the substitution to completion can be challenging and may require specific conditions. A more effective strategy involves using a leaving group that is more readily displaced than bromide. The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is opposite to the trend seen in aliphatic SN2 reactions. Therefore, displacing a group like fluoride (B91410) or a nitro group would be more favorable. The SNAr mechanism involves the formation of a high-energy anionic intermediate (a Meisenheimer complex), and the stability of this intermediate is key to the reaction's feasibility.
Directed Metalation and Metal-Halogen Exchange Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to an adjacent position.
Regioselective Lithiation and Subsequent Electrophilic Bromination
In the context of pyridine synthesis, the ring nitrogen itself can act as a directing group, facilitating lithiation at the 2-position. The presence of other substituents, such as a 4-ethoxy group, will influence the acidity of the ring protons and the regiochemical outcome of the deprotonation. While an alkoxy group is a known DMG, its effect must be considered in concert with the powerful directing effect of the pyridine nitrogen.
The general procedure involves treating the substituted pyridine substrate, such as 4-ethoxypyridine (B3339012), with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This generates a lithiated pyridine species regioselectively. This highly reactive organometallic intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom at the metalated position.
Studies on the lithiation of related systems have shown that alkoxy groups can significantly influence the regioselectivity. For instance, a 2-ethoxy group has been shown to exert a coordinating effect that directs the addition of organomagnesium reagents to the 4-position of a 3,4-pyridyne intermediate. While not a direct DoM example, this illustrates the electronic influence of alkoxy substituents. For the synthesis of this compound, the primary directing influence would likely be the pyridine nitrogen, leading to lithiation and subsequent bromination at the C-2 position.
Table 2: General Scheme for Directed Lithiation-Bromination
| Substrate | Reagents | Intermediate | Product |
|---|
This methodology offers a direct and often high-yielding route to the target compound, provided that the regioselectivity of the lithiation step can be effectively controlled.
Exploitation of Halogen Dance Reactions
The halogen dance reaction (HDR), also known as base-catalyzed halogen migration, is a powerful transformation for synthesizing substituted aromatics and heteroaromatics that are often inaccessible through conventional methods. wikipedia.orgeurekaselect.com This reaction involves the intramolecular migration of a halogen atom to a different position on an aromatic ring, driven by the formation of a more stable organometallic intermediate. wikipedia.orgwhiterose.ac.uk The sole driving force for this rearrangement is thermodynamics. wikipedia.org
The mechanism typically begins with deprotonation by a strong base, such as Lithium diisopropylamide (LDA), at a position adjacent to a directing group, forming a lithiated intermediate. This intermediate can then induce a series of intermolecular halogen-metal exchanges that result in the "dancing" of the halogen across the ring until it settles in the most thermodynamically stable position. wikipedia.orgwhiterose.ac.uk This process allows for functionalization at the vacated site by quenching with an electrophile. wikipedia.org
Historically, halogen migrations in pyridines were first proposed in 1962 during the amination of a closely related analogue, 3-bromo-4-ethoxypyridine (B1611126). clockss.org This observation paved the way for the deliberate use of the halogen dance as a synthetic tool. For example, the reaction of a dihalopyridine with LDA can induce a 1,2-migration of a bromine atom, enabling the introduction of a functional group at a previously unreactive position. The process has been successfully applied to a variety of heteroaromatic compounds, including pyridines, quinolines, and thiazoles. eurekaselect.comingentaconnect.com The versatility of the halogen dance has been showcased in the total synthesis of complex natural products like caerulomycin C, where 1,2-, 1,3-, and 1,4-halogen dance reactions were key steps in the functionalization of a pyridine ring. wikipedia.orgacs.org
Table 1: Key Features of the Halogen Dance Reaction in Pyridine Systems
| Feature | Description | Typical Reagents | Reference |
|---|---|---|---|
| Driving Force | Formation of the most thermodynamically stable organolithium intermediate. | - | wikipedia.org |
| Base | Strong, non-nucleophilic bases are required for deprotonation. | Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi). | wikipedia.orgclockss.org |
| Application | Accesses regioisomers that are difficult to synthesize directly. Allows for subsequent functionalization with electrophiles. | Electrophiles (e.g., DMF, I2, MeOD). | wikipedia.orgwhiterose.ac.uk |
| Migration Types | 1,2-, 1,3-, and 1,4-migrations have been observed in pyridine systems. | - | wikipedia.orgclockss.orgacs.org |
Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the bromine atom at the 2-position is an excellent handle for such transformations.
The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester. wikipedia.orgillinois.edu This reaction is catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgyoutube.com For substrates like this compound, this reaction allows for the direct attachment of a wide range of aryl and heteroaryl groups, leading to the synthesis of complex biaryl structures.
The catalytic cycle involves three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. wikipedia.org
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center. wikipedia.org
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org
The efficiency of Suzuki-Miyaura coupling on 2-bromopyridines can be influenced by the choice of catalyst, ligand, base, and solvent. While early methods faced challenges due to the coordinating nature of the pyridine nitrogen, modern catalyst systems utilizing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands have largely overcome these issues. wikipedia.orgresearchgate.net Aqueous, aerobic, and ligand-free conditions have also been developed, offering greener and more practical protocols. researchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2(dppf), XPhosPdG2 | Catalyzes the C-C bond formation. | youtube.comnih.gov |
| Ligand | Triphenylphosphine (PPh3), XPhos, SPhos, NHC-based ligands | Stabilizes the palladium center and facilitates the catalytic cycle. | wikipedia.orgresearchgate.net |
| Base | Na2CO3, K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for transmetalation. | researchgate.netacs.org |
| Solvent | Toluene, 1,4-Dioxane, Ethanol/Water, DMF | Solubilizes reactants and facilitates the reaction. | researchgate.netnih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. acs.org This methodology is particularly valuable for synthesizing aminopyridines from precursors like this compound. It provides a direct route to secondary and tertiary amines that can be difficult to access through other methods like nucleophilic aromatic substitution.
The reaction mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. A key challenge in the amination of 2-bromopyridines is the potential for the pyridine substrate to chelate the palladium catalyst, inhibiting its activity. The development of chelating bis(phosphine) ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), was crucial in overcoming this issue. acs.org
A significant practical challenge arises when using volatile amines (e.g., methylamine, dimethylamine) due to their low boiling points. acs.org A robust solution to this problem is to perform the reaction in a sealed tube, which allows for heating above the amine's boiling point, ensuring efficient coupling. acs.orgnih.gov This technique has been successfully applied to a variety of 2-bromopyridines, providing an expedient route to otherwise difficult-to-synthesize aminopyridines. acs.orgacs.org
Chemoenzymatic and Photochemical Synthetic Pathways
Beyond traditional catalysis, chemoenzymatic and photochemical methods offer novel and sustainable approaches to the synthesis and functionalization of pyridine-based molecules.
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. While the direct enzymatic synthesis of this compound is not widely reported, enzymatic processes are highly effective for creating complex and stereochemically defined analogues. For instance, a chemoenzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce highly substituted chiral piperidines, which are prevalent scaffolds in pharmaceuticals. nih.govacs.org This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines, demonstrating the power of enzymes in constructing complex heterocyclic systems. nih.gov
Photochemical synthesis utilizes light to drive chemical reactions, often under mild, metal-free conditions. Recent advances have enabled the photochemical functionalization of pyridines via the generation of pyridinyl radicals. recercat.caticiq.orgacs.org In one organocatalytic approach, a dithiophosphoric acid acts as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor under photochemical conditions. iciq.org This allows for the coupling of pyridinium (B92312) ions with allylic radicals, offering a distinct regioselectivity compared to classical Minisci reactions. recercat.cat Such light-induced methods are also employed in the synthesis of related fused heterocycles like imidazopyridines, where photocatalysts such as eosin (B541160) Y can mediate C-H functionalization under visible light. nih.gov
Optimization of Reaction Conditions and Process Efficiency
Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions, reducing reaction times from hours to minutes and often improving product yields. nih.govnih.gov The technique is particularly well-suited for palladium-catalyzed cross-coupling reactions involving substrates like this compound.
In the context of Suzuki-Miyaura coupling , microwave irradiation can dramatically shorten reaction times for the synthesis of aryl- and heteroaryl-substituted pyridines. researchgate.netnih.gov For example, the coupling of bromo-substituted heterocycles with arylboronic acids that would typically require several hours under conventional heating can be completed in under an hour at elevated temperatures using a microwave reactor. nih.govnih.gov
Similarly, the Buchwald-Hartwig amination benefits significantly from microwave heating. The synthesis of various aminopyridines and related heterocycles has been shown to proceed rapidly and efficiently under microwave irradiation. researchgate.netorganic-chemistry.org This high-speed synthesis is advantageous for creating libraries of compounds for medicinal chemistry and can be performed under solvent-free conditions, enhancing the green credentials of the process. rsc.org The combination of microwave heating with modern, highly active palladium catalysts allows for the efficient C-N bond formation on a variety of (azahetero)aryl chlorides and bromides. nih.govresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours to >24 hours | 10 - 40 minutes | nih.govnih.gov |
| Temperature | Typically reflux temperature of the solvent (e.g., Toluene ~110 °C) | Higher temperatures possible (e.g., 130-150 °C) due to sealed vessel conditions. | nih.govorganic-chemistry.org |
| Yields | Moderate to good | Often improved yields due to reduced side-product formation. | nih.govorganic-chemistry.org |
| Energy Efficiency | Less efficient; heats the entire reaction vessel. | More efficient; directly heats the solvent and reactants. | nih.gov |
Implementation of Green Chemistry Principles in Synthetic Routes
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyridine derivatives. The goal is to develop processes that are more efficient, produce less waste, and utilize less hazardous substances. For complex molecules like this compound and its structural analogues, this involves a shift from traditional, often multi-step syntheses to more sophisticated and environmentally benign methodologies. Key green chemistry concepts being implemented include maximizing atom economy, utilizing alternative energy sources, employing greener solvents and reaction conditions, and leveraging catalysis.
One of the core tenets of green chemistry is the principle of atom economy , which focuses on designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. primescholars.comskpharmteco.com Reactions with high atom economy are inherently more efficient and generate minimal waste. jocpr.com Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the desired molecule. nih.govmdpi.com This approach offers significant advantages over linear syntheses, including reduced reaction times, higher yields, and simplified purification processes. acs.org For instance, one-pot, four-component reactions have been successfully used to synthesize novel pyridine derivatives with excellent yields (82-94%) in short reaction times (2-7 minutes) under microwave irradiation. nih.govacs.org Similarly, [4+2] cycloaddition reactions represent an atom-efficient strategy for constructing the pyridine ring. nih.gov
The use of alternative energy sources is another cornerstone of green synthetic chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govmdpi.com Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates and minimize the formation of byproducts. acs.org This technology is particularly beneficial for energy-intensive steps in a synthetic sequence.
Developing greener solvents and reaction conditions is crucial for reducing the environmental footprint of chemical synthesis. A significant advancement is the move towards solvent-free reactions, which eliminate the environmental and health hazards associated with volatile organic compounds (VOCs). mdpi.com For example, a three-component condensation to produce 4,6-diaryl-3-cyano-2-pyridone derivatives has been efficiently carried out under solvent-free conditions, resulting in high yields and short reaction times. mdpi.com When solvents are necessary, the focus is on using environmentally benign options such as water or ethanol. Furthermore, the development of halide-free synthetic routes is gaining traction as it avoids the use of halogenated reagents and the generation of halide waste streams. rsc.org
Catalysis plays a pivotal role in modern green synthesis. Catalytic reactions are often more selective and efficient than their stoichiometric counterparts, leading to higher yields and less waste. In the synthesis of pyridine analogues, various catalytic systems have been explored. For instance, phosphine-free nickel-catalyzed reductive couplings of 2-halopyridines have been developed for the synthesis of 2,2'-bipyridines, avoiding the use of expensive and often toxic phosphine ligands. acs.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for creating carbon-carbon bonds in the synthesis of substituted pyridines under greener conditions, sometimes utilizing microwave irradiation to improve efficiency. researchgate.net
The table below summarizes various green chemistry approaches applied to the synthesis of pyridine derivatives, which are structural analogues of this compound.
| Synthetic Methodology | Green Chemistry Principle(s) Applied | Key Reaction Conditions | Outcome/Advantage | Reference |
|---|---|---|---|---|
| One-Pot, Four-Component Reaction | Atom Economy, Alternative Energy Source, Benign Solvent | Microwave irradiation in ethanol | Excellent yields (82–94%), short reaction times (2–7 min), pure products. | nih.govacs.org |
| C–H Functionalization of Pyridine N-oxides | Atom Economy, Solvent-Free, Halide-Free | Reaction with dialkylcyanamides without solvent | Good-to-high yields (63–92%) of pyridine-2-yl substituted ureas. | rsc.org |
| Three-Component Condensation | Solvent-Free Condition | Heating alkenes, ketones, and ammonium (B1175870) acetate (B1210297) at 80 °C | High yields of 2-pyridone derivatives with short reaction times. | mdpi.com |
| Nickel-Catalyzed Homocoupling | Catalysis (Phosphine-Free) | NiCl₂·6H₂O, Zinc dust, DMF at 55–60 °C | Efficient synthesis of symmetrical 2,2′-bipyridines without external ligands. | acs.org |
| Suzuki Coupling Reaction | Catalysis, Alternative Energy Source | Pd(dppf)Cl₂, K₂CO₃, microwave at 120 °C in water/1,4-dioxane | Improved yield (by 30%) for 2-methyl-4-phenylpyridine (B85350) synthesis. | researchgate.net |
By integrating these principles, synthetic routes for this compound can be designed to be more sustainable. For example, a potential green approach could involve a catalytic, one-pot reaction that assembles the substituted pyridine core from readily available starting materials under solvent-free or aqueous conditions, possibly enhanced by microwave irradiation to reduce energy consumption and reaction time.
Theoretical and Computational Chemistry Approaches to 2 Bromo 4 Ethoxypyridine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. These methods allow for the precise determination of a molecule's three-dimensional structure and the distribution of its electrons, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the geometric and energetic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For 2-bromo-4-ethoxypyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its most stable conformation, or optimized geometry.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Bromopyridine (2-bromo-3-hydroxy-6-methylpyridine) calculated using DFT/B3LYP/6-311G(d,p)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.948 | C-C-C | 119.9 |
| C-O | 1.350 | C-C-N | 125.3 |
| C-N (avg) | 1.323 | C-N-C | 116.8 |
| C-C (ring avg) | 1.395 | H-C-C | 120.5 |
| C-H (ring avg) | 1.083 | ||
| O-H | 0.963 | ||
| C-C (methyl) | 1.504 | ||
| C-H (methyl avg) | 1.093 |
Note: The data presented is for 2-bromo-3-hydroxy-6-methylpyridine as a representative example due to the lack of specific published data for this compound. researchgate.net
The total energy of the molecule in its optimized geometry provides a measure of its stability. These energetic calculations are crucial for comparing the relative stabilities of different isomers or conformers and for calculating reaction energies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be primarily located on the electron-rich ethoxy group and the pyridine (B92270) ring, while the LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing bromine atom. This distribution makes the nitrogen atom and specific carbons in the ring susceptible to electrophilic attack, while the region around the bromine atom could be a site for nucleophilic interaction.
Computational studies on related molecules, such as 2-bromo-3-hydroxy-6-methylpyridine, have shown a HOMO-LUMO gap of approximately 5.395 eV. researchgate.net This value provides an estimate of the reactivity of the pyridine ring system with these types of substitutions.
Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Bromopyridine (2-bromo-3-hydroxy-6-methylpyridine)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.879 |
| LUMO | -1.475 |
| HOMO-LUMO Gap | 5.404 |
Note: The data presented is for 2-bromo-3-hydroxy-6-methylpyridine as a representative example. The exact values for this compound will vary. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. tandfonline.com It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the intuitive Lewis structure concept.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.
Table 3: Representative NBO Analysis of Donor-Acceptor Interactions for a Substituted Pyridine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C2-C3) | 20.5 |
| LP (1) N | π* (C5-C6) | 18.2 |
| LP (2) O | σ* (C4-C5) | 5.8 |
| π (C2-C3) | π* (C4-C5) | 15.3 |
| π (C5-C6) | π* (C-Br) | 2.1 |
Note: This table presents hypothetical but representative E(2) values for illustrative purposes, as specific NBO data for this compound is not available. The interactions shown are expected to be significant in this type of molecule.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. webmo.net The MEP map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP surface is expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The oxygen atom of the ethoxy group would also exhibit a negative potential. In contrast, the hydrogen atoms of the pyridine ring and the ethyl group will show positive potentials (blue). The bromine atom, due to the "sigma-hole" phenomenon, can exhibit a region of positive potential along the C-Br bond axis, making it a potential site for halogen bonding interactions.
Studies on similar molecules like 3-bromo-2-hydroxypyridine (B31989) show the negative potential localized on the electronegative oxygen and nitrogen atoms, while positive potentials are found on the hydrogen atoms. researchgate.net This confirms the general principles of charge distribution in such substituted pyridines.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Computational Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. faccts.de These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).
The calculated vibrational spectrum for this compound would exhibit characteristic peaks corresponding to the stretching and bending modes of its various functional groups. Key vibrational modes would include:
C-H stretching from the pyridine ring and the ethyl group.
C-C and C-N stretching within the pyridine ring.
C-O stretching of the ethoxy group.
C-Br stretching , which typically appears at lower frequencies.
Ring breathing and deformation modes .
By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. While a specific calculated spectrum for this compound is not available, studies on related molecules like 2-bromo-3-hydroxy-6-methylpyridine show C-H stretching vibrations calculated in the region of 2900-3100 cm⁻¹ and C-Br stretching at lower wavenumbers. researchgate.net
Table 4: Representative Calculated Vibrational Frequencies for a Substituted Bromopyridine
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (aliphatic) | 2900 - 3000 |
| C=N stretch | 1600 - 1650 |
| C=C stretch | 1450 - 1600 |
| C-O stretch | 1200 - 1300 |
| C-Br stretch | 500 - 650 |
| Ring deformation | 800 - 1000 |
Note: This table presents typical frequency ranges for the specified vibrational modes in substituted pyridines and is for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility of molecules and their interactions with the surrounding environment over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.
For a molecule like this compound, MD simulations can reveal the preferred orientation of the ethoxy group relative to the pyridine ring. By running simulations in different explicit solvents (e.g., water, methanol, chloroform), one can study how solvent molecules arrange around the solute and influence its conformational landscape. rsc.orgresearchgate.net For instance, polar solvents would be expected to interact strongly with the nitrogen atom and the ethoxy oxygen, potentially stabilizing specific conformations through hydrogen bonding. researchgate.net Analyzing the trajectories from MD simulations provides free energy profiles, which map the stability of different conformers.
Patent Landscape and Emerging Research Directions for 2 Bromo 4 Ethoxypyridine
Analysis of Intellectual Property Related to Synthesis and Applications
An analysis of the intellectual property landscape for 2-bromo-4-ethoxypyridine reveals a focused yet expanding area of interest. Patents citing this compound are not widespread, suggesting that its applications may be specialized or in a nascent stage of commercial exploration. The synthesis of this compound itself is not heavily patented, with methodologies often being variations of established pyridine (B92270) functionalization techniques.
A notable patent, EP2727928A1, discloses the use of this compound in the synthesis of organic electroluminescent materials. This indicates a potential application in the electronics industry, particularly in the development of advanced display technologies. The patent highlights the role of substituted pyridines in creating materials with desirable electronic and optical properties.
While direct patenting of this compound as a primary active ingredient in pharmaceuticals or agrochemicals is not prominent, its structural motif is present in a variety of patented compounds. For instance, derivatives of bromo-alkoxy-pyridines are cited in patents for novel therapeutic agents and pesticides. This suggests that this compound serves as a key building block, with its value lying in its ability to be readily modified to create a diverse range of target molecules. The bromine atom, for example, provides a reactive handle for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.
The synthesis of related compounds, such as 2-bromo-4-methoxypyridine (B110594), is detailed in the chemical literature, often involving the bromination of the corresponding 4-methoxypyridine. It is plausible that similar synthetic strategies are employed for this compound, starting from 4-ethoxypyridine (B3339012). These synthesis routes are generally considered to be within the realm of established chemical knowledge and, as such, may not be the primary focus of new patent filings. Instead, intellectual property is more likely to be concentrated on the novel compounds synthesized from this compound and their specific applications.
| Patent / Publication | Application Area | Key Findings |
| EP2727928A1 | Organic Electroluminescent Materials | Discloses the use of this compound in the synthesis of compounds for organic light-emitting diodes (OLEDs). |
| General Pyridine Synthesis Patents | Organic Synthesis | Methodologies often involve the bromination of the corresponding alkoxy-pyridine precursor. |
| Patents for Related Bromo-Alkoxy-Pyridines | Pharmaceuticals, Agrochemicals | The bromo-alkoxy-pyridine scaffold is a key structural element in various patented bioactive molecules. |
Current Trends in Patent Filings within Pharmaceutical and Agrochemical Sectors
The pyridine ring is a well-established pharmacophore in medicinal chemistry, valued for its ability to enhance the solubility and bioavailability of drug candidates. evitachem.com Consequently, there is a consistent trend of patent filings for new pyridine-containing molecules with potential therapeutic applications. While patents specifically naming this compound are limited, the broader trend points towards its potential utility in this sector.
In the pharmaceutical industry, research is ongoing to develop novel kinase inhibitors, which are crucial in cancer therapy. The pyridine scaffold is a common feature in many approved kinase inhibitors. The functional groups of this compound could be strategically utilized to interact with the active sites of these enzymes. The ethoxy group can act as a hydrogen bond acceptor, while the pyridine nitrogen can form key interactions with the hinge region of kinases. The bromine atom allows for the introduction of further diversity through well-established chemical reactions.
In the agrochemical sector, there is a continuous need for new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. Pyridine derivatives have a long history of use in this industry. Patent trends indicate a focus on developing new active ingredients that can overcome resistance in target pests and weeds. The structural features of this compound make it a candidate for the synthesis of novel agrochemicals. For example, it could be incorporated into molecules designed to inhibit specific enzymes in fungi or insects.
The emergence of "greener" synthesis methods is also influencing patent filings. There is a growing interest in developing more sustainable and efficient ways to produce chemical intermediates. Future patents related to this compound may focus on novel, environmentally friendly synthesis routes, such as those utilizing catalytic methods or flow chemistry.
| Sector | Current Trends | Potential Role of this compound |
| Pharmaceutical | Development of novel kinase inhibitors and other targeted therapies. | A building block for synthesizing complex molecules with potential biological activity. |
| Agrochemical | Search for new active ingredients to combat resistance and improve safety profiles. | An intermediate for creating novel pesticides with enhanced efficacy. |
| Chemical Synthesis | Focus on "green" and sustainable manufacturing processes. | Development of more efficient and environmentally friendly synthesis methods. |
Prospective Research Avenues and Interdisciplinary Collaborations
The unique combination of functional groups in this compound opens up several promising avenues for future research and interdisciplinary collaboration.
In the field of medicinal chemistry, further exploration of this compound as a scaffold for the development of new therapeutics is warranted. This could involve collaborations between synthetic organic chemists and molecular biologists to design and synthesize libraries of this compound derivatives and screen them for activity against a range of biological targets. The investigation of its potential as an anti-cancer, anti-bacterial, or anti-fungal agent is a particularly promising area.
The application of this compound in materials science, as suggested by existing patents, could be expanded through collaborations between chemists and materials scientists. Research could focus on the development of new organic electronic materials with tailored properties for applications in flexible displays, lighting, and solar cells. The ability to fine-tune the electronic properties of the pyridine ring through substitution makes it an attractive platform for this type of research.
Furthermore, the development of novel catalytic systems for the functionalization of the pyridine ring is an active area of research that could benefit from interdisciplinary approaches. Collaborations between experts in catalysis, computational chemistry, and organic synthesis could lead to new, more efficient methods for preparing this compound and its derivatives. This could have a significant impact on the cost and accessibility of these compounds for a wide range of applications.
Finally, the potential for this compound to be used in the development of new agrochemicals could be explored through collaborations between chemists and agricultural scientists. This could involve the synthesis of new compounds and their evaluation for herbicidal, fungicidal, or insecticidal activity. Such collaborations are essential for addressing the global challenges of food security and sustainable agriculture.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 2-Bromo-4-ethoxypyridine, and how can purity be validated?
Methodological Answer:
this compound (C₇H₈BrNO, MW 202.05, CAS 17117-13-4) is typically synthesized via bromination of 4-ethoxypyridine derivatives. A key approach involves regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions. Post-synthesis, purity can be confirmed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with characteristic peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) and bromine-induced deshielding in the aromatic region .
Basic: What safety protocols are critical when handling this compound in laboratory environments?
Methodological Answer:
Due to its potential toxicity and reactivity, strict safety measures are required:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work under a fume hood to avoid inhalation of vapors or dust.
- Decontamination: Immediately remove contaminated clothing and wash skin with soap and water.
- Emergency Preparedness: Equip labs with NIOSH-approved respirators for emergencies and ensure spill kits are accessible. Safety data sheets (SDS) should be reviewed for specific first-aid measures .
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify substituent positions via coupling patterns and chemical shifts (e.g., bromine-induced anisotropic effects).
- FT-IR: Confirm the ethoxy group (C-O stretch ~1050–1150 cm⁻¹) and aromatic C-Br bond (~550–650 cm⁻¹).
- Crystallography: Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX can resolve molecular geometry and packing. ORTEP-3 aids in visualizing thermal ellipsoids and bond angles, critical for validating steric effects of the ethoxy group .
Advanced: How can this compound serve as a precursor in heterocyclic synthesis, and what mechanistic considerations apply?
Methodological Answer:
The bromine atom at the 2-position makes this compound a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl systems. For example, palladium-catalyzed coupling with boronic acids can yield 4-ethoxy-2-arylpyridines, useful in medicinal chemistry. Mechanistically, the ethoxy group’s electron-donating nature activates the pyridine ring for nucleophilic substitution at the brominated position. Steric hindrance from the ethoxy group must be mitigated by optimizing reaction temperature and ligand choice (e.g., bulky phosphines) .
Advanced: What strategies address contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer:
Discrepancies often arise from incomplete modeling of solvent effects or steric interactions. To resolve this:
Multi-level DFT Calculations: Combine hybrid functionals (e.g., B3LYP) with dispersion corrections to better model van der Waals interactions.
Experimental Benchmarking: Compare computed activation energies with kinetic studies (e.g., Arrhenius plots).
Solvent Modeling: Explicitly include solvent molecules in simulations using polarizable continuum models (PCM).
Cross-validation with spectroscopic data (e.g., NMR chemical shift predictions via GIAO-DFT) can further align theory and experiment .
Advanced: How can crystallographic software (e.g., SHELXL) resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
SHELXL’s refinement algorithms are critical for resolving disorder in ethoxy or bromine positions. Key steps include:
Occupancy Refinement: Adjust site occupancy factors for disordered atoms.
Restraints: Apply geometric restraints to bond lengths/angles based on prior crystallographic data.
Twinned Data Handling: Use the TWIN command for crystals with non-merohedral twinning.
Validation tools like PLATON can identify missed symmetry or hydrogen bonding patterns, ensuring structural accuracy .
Advanced: What are the challenges in regioselective functionalization of this compound, and how can they be mitigated?
Methodological Answer:
The ethoxy group’s directing effects can lead to competing reactivity at the 3- or 5-positions. Strategies include:
- Protecting Groups: Temporarily protect the ethoxy group (e.g., silylation) to direct electrophiles to the bromine-adjacent position.
- Metalation: Use lithium-halogen exchange to generate a pyridyllithium intermediate for controlled functionalization.
- Catalytic Systems: Employ copper(I) catalysts for Ullmann-type couplings to enhance regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
